5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide
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Overview
Description
This would typically involve a brief overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes, its stability under various conditions, and its behavior in solution.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
-
Isoxazole Derivatives as Regulators of Immune Functions
- Application : Isoxazole derivatives have been found to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
- Method : The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
- Results : The activities of investigated compounds were comparable or even higher than registered reference drugs. Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses .
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity
- Application : New 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Salmonella typhi .
- Method : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine 1 and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine 2 .
- Results : All compounds were screened for their antibacterial activity against Salmonella typhi where compounds 3, 4, 10, 11 and 15 showed significant activity .
-
Isoxazole Derivatives as Regulators of Immune Functions
- Application : Isoxazole derivatives have been found to have immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
- Method : The compounds were tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
- Results : The activities of investigated compounds were comparable or even higher than registered reference drugs. Beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses .
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity
- Application : New 2-amino-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity against Salmonella typhi .
- Method : The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine 1 and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine 2 .
- Results : All compounds were screened for their antibacterial activity against Salmonella typhi where compounds 3, 4, 10, 11 and 15 showed significant activity .
Safety And Hazards
This would involve studying the compound’s toxicity, including any known health effects, safety precautions that should be taken when handling it, and its environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
properties
IUPAC Name |
5-amino-N-(3-chlorophenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-5-6-11(15)8-13(9)19(17,18)16-12-4-2-3-10(14)7-12/h2-8,16H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGXVVNGZBFMBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide |
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